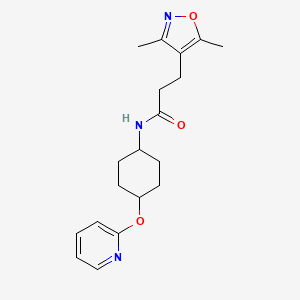

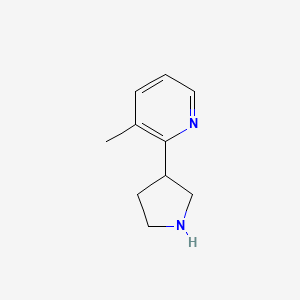

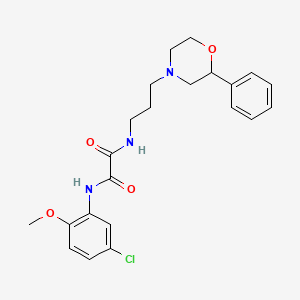

![molecular formula C20H18BrN5 B3006057 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339026-05-0](/img/structure/B3006057.png)

3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and organic synthesis. It is a derivative of the triazoloquinazoline family and has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been extensively studied due to its unique structure and potential applications in medicinal chemistry and organic synthesis.

Applications De Recherche Scientifique

Photophysical Properties

The compound has been studied for its photophysical properties . The exclusion of the aryl fragment from the triazole ring has been revealed to improve fluorescence quantum yield in solution . Most of the synthesized structures show moderate to high quantum yields in solution . Additionally, the effect of solvent polarity on the absorption and emission spectra of fluorophores has been studied, and considerable fluorosolvatochromism has been stated .

Fluorophore Design

The compound has been used in the design of novel fluorophores . The compound’s structure allows for the modification of the triazole fragment, which can have a considerable influence on photophysical properties .

Anticancer Activity

Triazoloquinazoline derivatives, including this compound, have been synthesized and investigated for their anticancer activity against human cancer cell lines . Some derivatives have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .

Nucleophilic Substitution Reactions

The compound has been studied in competitive nucleophilic substitution reactions . The study focused on the substitution reactions of methylsulfanyl group and fluorine atom .

Synthesis of Luminophores

The compound serves as a starting material for the synthesis of luminophores . This application takes advantage of the compound’s unique structure and reactivity .

Bioisosterism Studies

The compound has been used in bioisosterism studies . Bioisosterism is a strategy often used in drug design, and the unique structure of this compound makes it suitable for such studies .

Mécanisme D'action

Target of Action

Similar triazoloquinazoline derivatives have been reported to target non-conserved amino acid residues and have shown potential as therapeutic agents with several pharmacological applications .

Mode of Action

It’s known that triazoloquinazoline derivatives can interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities

Biochemical Pathways

Related triazoloquinazoline derivatives have been associated with a broad bioactivity spectrum . These compounds have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .

Pharmacokinetics

Pharmacokinetic studies have been performed on related triazoloquinazoline derivatives to evaluate their druggability .

Result of Action

Related compounds have shown superior cytotoxic activities against certain cancer cell lines .

Action Environment

It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN5/c21-15-10-8-14(9-11-15)18-23-24-19-16-6-2-3-7-17(16)22-20(26(18)19)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLOLMGGXBYOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

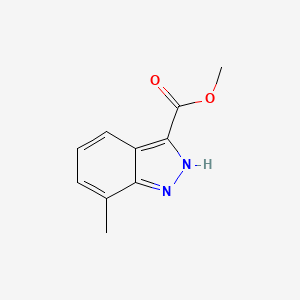

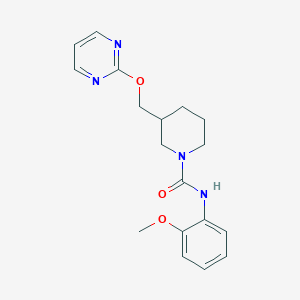

![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)

![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)

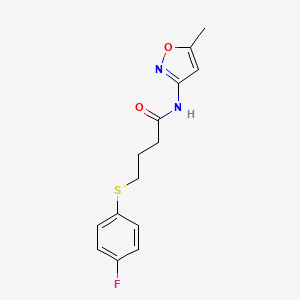

![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3005981.png)

![2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3005983.png)

![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)